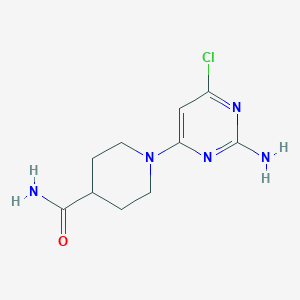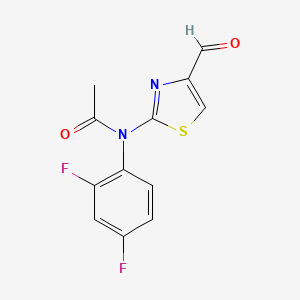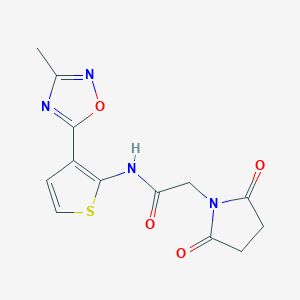
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H12N4O4S and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Activity
- Application : Synthesized compounds related to 1,3,4-oxadiazoles, which include structures similar to the mentioned chemical, have been investigated for their antimicrobial and hemolytic activities. These compounds showed variable activity against selected microbial species and demonstrated lower cytotoxicity, making them potential candidates for biological screenings and applications (Gul et al., 2017).
Tumor Inhibition and Pharmacological Potential
- Application : Computational and pharmacological studies on novel derivatives of 1,3,4-oxadiazole, which share structural similarities with the chemical , have been conducted. These studies include toxicity assessment, tumor inhibition, and antioxidant potential. Certain compounds have shown binding to cancer targets and moderate inhibitory effects, suggesting their potential in cancer treatment (Faheem, 2018).
Anticancer Agents and Apoptosis Inducers
- Application : Compounds with a 1,2,4-oxadiazole structure have been identified as novel apoptosis inducers and potential anticancer agents. These compounds showed good activity against several cancer cell lines and induced apoptosis, making them potential targets for cancer therapy (Zhang et al., 2005).
Anti-Inflammatory Activity
- Application : Various derivatives of 1,3,4-oxadiazoles have been synthesized and tested for anti-inflammatory activity. These compounds showed significant activity in reducing inflammation, suggesting their potential use in treating inflammatory conditions (Nargund et al., 1994).
Anticonvulsant Activity
- Application : A series of derivatives, including those with a 1,3,4-oxadiazole ring, have been synthesized and evaluated for anticonvulsant activities. Some compounds have demonstrated significant anticonvulsant activity, suggesting their potential in treating epilepsy or seizure disorders (Nath et al., 2021).
Collapsin Response Mediator Protein 1 (CRMP 1) Inhibitors
- Application : Novel 1,3,4-oxadiazole derivatives have been designed and synthesized to inhibit Collapsin response mediator protein 1, a target for small lung cancer treatment. These compounds showed considerable inhibition of cell growth, highlighting their potential in cancer therapy (Panchal et al., 2020).
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-7-14-12(21-16-7)8-4-5-22-13(8)15-9(18)6-17-10(19)2-3-11(17)20/h4-5H,2-3,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASHMSBBCPPARG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2694658.png)
![5,6-dimethyl-3-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2694659.png)
![1,3-Bis[(S)-1-(mesitylcarbonylaminomethyl)ethoxy]-2-iodobenzene](/img/structure/B2694662.png)

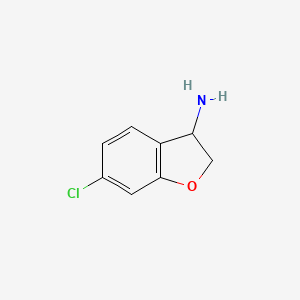
![4-(Bromomethyl)-1-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2694667.png)
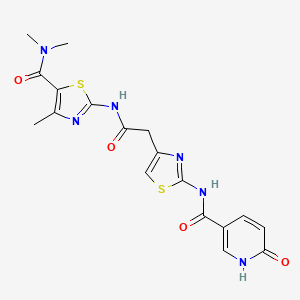
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-methyl-2-[(2-methylbenzoyl)amino]butanoate](/img/structure/B2694669.png)
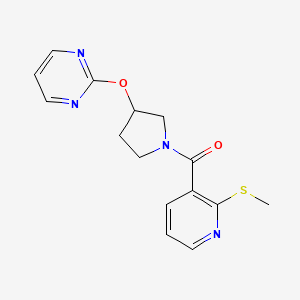
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2694672.png)
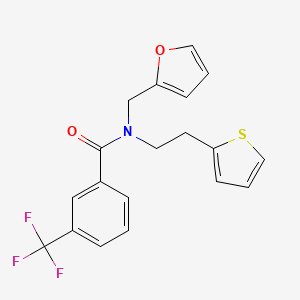
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxybenzamide](/img/structure/B2694675.png)
